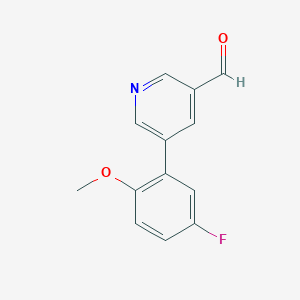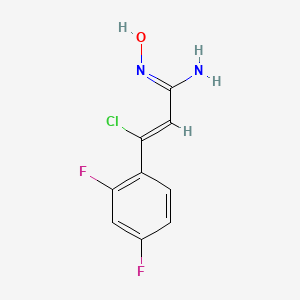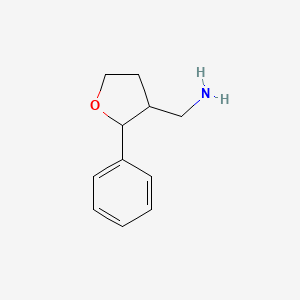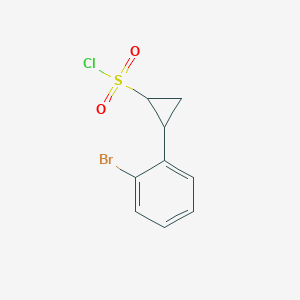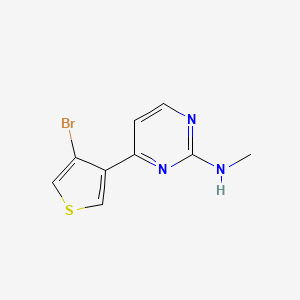
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine is a heterocyclic compound that features a bromothiophene moiety attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated to yield 4-bromothiophene.
Formation of Pyrimidine Ring: The bromothiophene is then reacted with appropriate reagents to form the pyrimidine ring.
N-Methylation: The final step involves the methylation of the nitrogen atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with potential biological activities.
Applications De Recherche Scientifique
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of conjugated polymers for electronic devices such as organic solar cells and LEDs.
Organic Synthesis: It is a valuable precursor for synthesizing complex organic molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and disrupting cell signaling pathways involved in cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromothiophen-3-ylboronic acid: Used in similar applications such as Suzuki-Miyaura cross-coupling reactions.
4-Bromothiophen-3-ylmethanol: Another derivative of bromothiophene with applications in organic synthesis.
Uniqueness
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine is unique due to its specific combination of a bromothiophene moiety and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of bioactive compounds and advanced materials.
Propriétés
Formule moléculaire |
C9H8BrN3S |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-11-9-12-3-2-8(13-9)6-4-14-5-7(6)10/h2-5H,1H3,(H,11,12,13) |
Clé InChI |
STVCNLBMNRJAPY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CC(=N1)C2=CSC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



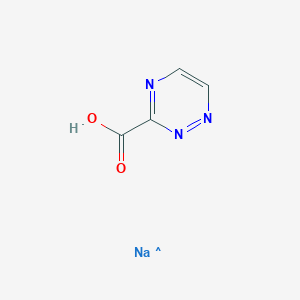
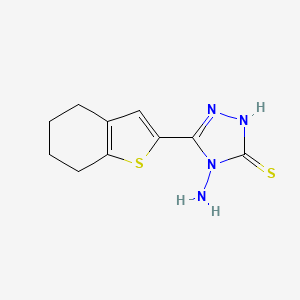
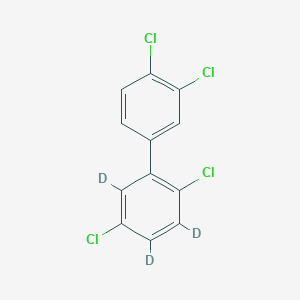
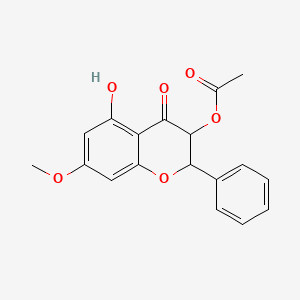
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
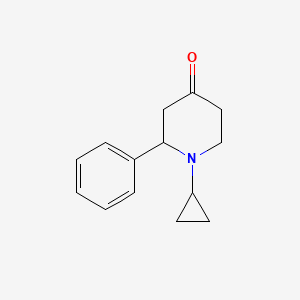
![1-(Benzo[d]oxazol-2-yl)cyclopropanamine](/img/structure/B15128449.png)
